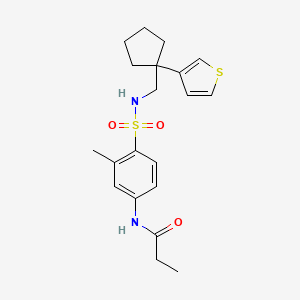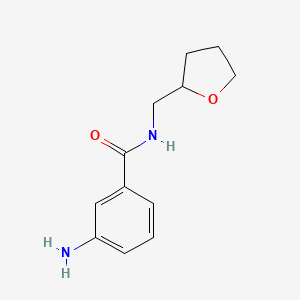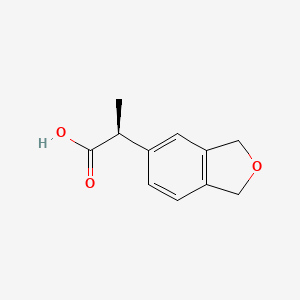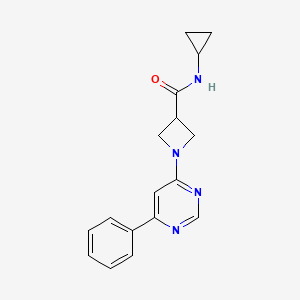
N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
Thiophene-containing compounds can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite diverse, depending on the substituents present on the thiophene ring . Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .科学的研究の応用
Synthesis and Antimicrobial Activity
The chemical compound N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide has been studied for its synthesis and potential use in antimicrobial applications. A study by Darwish et al. (2014) involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising results in vitro for both antibacterial and antifungal activities. This demonstrates the compound's potential in the development of new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Application in Cancer Treatment
Another significant application of this compound is in cancer treatment. Zhou et al. (2008) reported on the design, synthesis, and biological evaluation of a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It has shown significant anti-tumor activity in vivo and is being explored as a potential anticancer drug (Zhou et al., 2008).
Synthesis and Characterization for Various Applications
Additional research includes the synthesis and characterization of compounds with similar structures for various applications. Yeo and Tiekink (2019) synthesized a compound with a similar structure and characterized it through spectroscopy and crystallography. Their work contributes to the understanding of the molecular structures and potential applications of these compounds (Yeo & Tiekink, 2019).
Anti-Inflammatory Activity
Another area of application is in anti-inflammatory drugs. Rajasekaran, Sivakumar, and Jayakar (1999) explored the synthesis of N-hydroxy methyl derivatives of related compounds and tested their anti-inflammatory activity. This research opens up possibilities for using such compounds in the development of new anti-inflammatory medications (Rajasekaran, Sivakumar, & Jayakar, 1999).
Investigation in Binding with Proteins
Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid derivatives (similar in structure) with bovine serum albumin, an important aspect for drug development and understanding drug-protein interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012).
作用機序
The mechanism of action of a compound depends on its structure and the biological target it interacts with. Thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
将来の方向性
The future directions in the field of thiophene derivatives involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
N-[3-methyl-4-[(1-thiophen-3-ylcyclopentyl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-3-19(23)22-17-6-7-18(15(2)12-17)27(24,25)21-14-20(9-4-5-10-20)16-8-11-26-13-16/h6-8,11-13,21H,3-5,9-10,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDJQALMGLPTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2(CCCC2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-((1-(thiophen-3-yl)cyclopentyl)methyl)sulfamoyl)phenyl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)
![4-[[(2R)-2-chloropropanoyl]amino]benzamide](/img/structure/B2976228.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)


![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)

![Ethyl 8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2976238.png)
![(5-methylthiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2976239.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)